4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKZWSIYTSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Applications
The 1,3,4-oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Compounds containing this moiety have demonstrated significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Telomerase Inhibition :
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have been evaluated for their effectiveness against various bacterial strains.
Findings
- A series of oxadiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Other Biological Activities
Beyond anticancer and antimicrobial applications, the compound has shown potential in various other biological activities:
- Antidiabetic Activity : Some derivatives have been reported to exhibit antidiabetic properties by enhancing insulin sensitivity .
- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can reduce inflammation markers in vitro and in vivo .
- Anticonvulsant Properties : Certain compounds have demonstrated efficacy in seizure models, suggesting potential for treating epilepsy .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent-Driven Activity : Bromine and methoxy groups enhance stability and target affinity, but bulky groups (e.g., sulfamoyl in LMM5) may limit bioavailability .
- Unresolved Questions : The target compound’s exact bioactivity remains uncharacterized. Comparative studies with its 4-chloro analog () could clarify halogen effects.
Q & A
Q. What are the common synthetic routes for constructing the 1,3,4-oxadiazole ring in this compound?
The 1,3,4-oxadiazole core is typically synthesized via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example:
- Step 1 : React a hydrazide precursor (e.g., 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) with 4-bromobenzoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI.
- Step 2 : Optimize cyclization using POCl₃ or H₂SO₄ as dehydrating agents.
This method ensures regioselectivity and avoids side reactions common in direct cyclocondensation .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- X-ray crystallography : Resolve the crystal structure using programs like SHELXL (for small-molecule refinement) to confirm stereochemistry and intermolecular interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons near δ 7.0–8.0 ppm).
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~386) and purity (>95% by area under the curve).
- Elemental analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values. Compare with positive controls like doxorubicin.
- Kinase inhibition : Screen against RET kinase or EGFR using fluorescence polarization assays.
- Antimicrobial activity : Perform MIC (minimum inhibitory concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield during scale-up?
- Solvent selection : Replace DMF with THF or acetonitrile to reduce side-product formation.
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Temperature control : Maintain reactions at 0–5°C during exothermic steps (e.g., acyl chloride addition).
- Industrial methods : Transition from batch to continuous flow reactors for better heat/mass transfer .
Q. How do structural modifications influence bioactivity? Provide a SAR analysis.
- Oxadiazole ring : Essential for π-π stacking with kinase ATP-binding pockets. Removal reduces potency by >50% .
- 4-Bromo substituent : Enhances lipophilicity (logP ~3.5) and cellular uptake. Replacement with Cl or CF₃ alters target selectivity.
- Methoxy group : Oxidation to hydroxyl (via CYP450 enzymes) may improve solubility but reduce metabolic stability .
Q. How can crystallographic data resolve discrepancies in reported IC₅₀ values across studies?
Q. What experimental strategies address contradictory results in kinase inhibition assays?
- Orthogonal assays : Combine fluorescence polarization with SPR (surface plasmon resonance) to validate binding kinetics.
- Off-target profiling : Screen against a panel of 50+ kinases to identify cross-reactivity (e.g., VEGFR2 or PDGFRβ).
- Molecular docking : Use AutoDock Vina to model interactions with RET kinase’s DFG motif and identify steric clashes .
Q. What advanced techniques elucidate the compound’s mechanism beyond apoptosis induction?
- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt).
- Metabolomics : Track ATP/NADPH depletion via LC-MS, indicating oxidative stress.
- Cryo-EM : Resolve ligand-bound complexes of mitochondrial proteins (e.g., Bcl-2) at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
